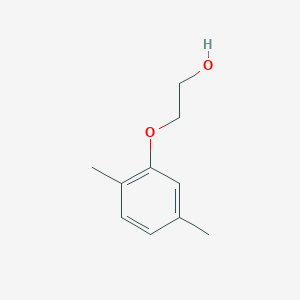

2-(2,5-Dimethylphenoxy)ethanol

Description

Nomenclature and Structural Classification as a Phenoxyethanol (B1677644) Derivative

2-(2,5-Dimethylphenoxy)ethanol, identified by the CAS number 93-86-7, belongs to the family of phenoxyethanol derivatives. epa.gov Its systematic IUPAC name is this compound. The molecular structure consists of a 2,5-dimethylphenyl group attached to an ethanol (B145695) molecule via an ether linkage. This arrangement classifies it as a glycol ether and a phenol (B47542) ether. atamanchemicals.com

The core of its structure is the phenoxyethanol scaffold, which is characterized by a phenyl ring bonded to an ethanol group through an oxygen atom. In the case of this compound, the phenyl ring is further substituted with two methyl groups at positions 2 and 5. This substitution pattern significantly influences the molecule's physical and chemical properties. The molecular formula of the compound is C₁₀H₁₄O₂ and it has a molecular weight of 166.22 g/mol . nih.govepa.gov

The structure of this compound has been confirmed through crystallographic studies, which revealed that the molecule can exist in different conformations. nih.gov Specifically, the ethylenedioxy group adopts a gauche conformation. nih.gov The presence of the hydroxyl group and the ether oxygen allows for hydrogen bonding, which plays a crucial role in its intermolecular interactions. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 93-86-7 |

| Appearance | Yellow liquid thieme-connect.com |

| Crystal System | Orthorhombic nih.gov |

Significance as a Research Chemical and Synthetic Intermediate

The significance of this compound in the scientific community stems from its utility as a building block in organic synthesis. It serves as a precursor for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it is a key starting material in the synthesis of Gemfibrozil, a medication used to lower lipid levels. thieme-connect.degoogle.com The synthesis of Gemfibrozil often involves the O-alkylation of 2,5-dimethylphenol (B165462) with an appropriate halo-ester, followed by hydrolysis, or the reaction of an alkali metal salt of 2,5-dimethylphenol with a suitable intermediate. google.com

The synthesis of this compound itself can be achieved through various methods, a common one being the reaction of 2,5-dimethylphenol with 2-chloroethanol (B45725) in the presence of a base. thieme-connect.com This reaction is a type of Williamson ether synthesis. Research has focused on optimizing these synthetic protocols to achieve high yields and selectivity under mild conditions. thieme-connect.de

As a synthetic intermediate, the chemical reactivity of this compound is of great interest. The hydroxyl group can undergo esterification or etherification, while the aromatic ring can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. For example, it can be used to produce 2-(2,5-Dimethylphenoxy)acetohydrazide, which is a precursor for various bioactive compounds.

Table 2: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Precursor for Gemfibrozil | Used in the multi-step synthesis of the lipid-lowering agent Gemfibrozil. thieme-connect.degoogle.com |

| Intermediate for Bioactive Molecules | Serves as a starting material for creating derivatives with potential pharmacological activities. |

| Building Block in Organic Synthesis | Employed in the construction of more complex molecular architectures. |

Overview of Research Trajectories Related to Phenoxyethanol Scaffolds

The phenoxyethanol scaffold, the core structural motif of this compound, is considered a privileged structure in medicinal chemistry. nih.gov This is due to its presence in numerous biologically active compounds and approved drugs. nih.gov The terminal phenoxy group is crucial for the biological activity of many of these molecules. nih.gov

Research into phenoxyethanol derivatives is diverse and spans multiple therapeutic areas. For example, compounds incorporating this scaffold have been investigated for their potential as:

Antimicrobial agents: Phenoxyethanol itself is a well-known preservative with broad-spectrum antimicrobial activity. medchemexpress.com Derivatives are being explored to develop new anti-MRSA agents. acs.org

Neurological agents: Phenoxy derivatives of benzodiazepines have shown promise as anticonvulsant agents. nih.gov

Anticancer agents: The phenoxypyrimidine scaffold has been identified as a privileged structure for inhibitors of certain kinases implicated in cancer. nih.gov

Anti-inflammatory agents: Some chromene derivatives containing a phenoxy group have demonstrated analgesic and anti-inflammatory properties. evitachem.com

The versatility of the phenoxyethanol scaffold lies in the ability to modify both the phenyl ring and the ethanol chain to fine-tune the molecule's properties. This allows chemists to optimize factors such as solubility, membrane permeability, and binding affinity to biological targets. ontosight.ai The ongoing research in this area continues to uncover new applications and further establish the importance of the phenoxyethanol scaffold in the development of novel chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDFKJFJYCJAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281836 | |

| Record name | 2-(2,5-dimethylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-86-7 | |

| Record name | Ethanol,5-xylyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dimethylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2,5 Dimethylphenoxy Ethanol

Direct O-Alkylation Approaches

Direct O-alkylation represents the most straightforward and commonly employed route for the synthesis of 2-(2,5-dimethylphenoxy)ethanol. This typically involves the formation of a phenoxide from 2,5-dimethylphenol (B165462), which then acts as a nucleophile to displace a leaving group from an ethanol (B145695) equivalent.

Base-Mediated Etherification of Phenols with 2-Chloroethanol (B45725)

A prominent method for the synthesis of this compound is the base-mediated etherification of 2,5-dimethylphenol with 2-chloroethanol. This reaction is a classic example of the Williamson ether synthesis, a versatile and widely used method for preparing ethers. wikipedia.orglscollege.ac.inbyjus.com The fundamental mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in an S(_N)2 reaction to form the desired ether. chemistrytalk.orgmasterorganicchemistry.com

The efficiency of the base-mediated etherification is highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a crucial role in maximizing the yield and minimizing side reactions.

Base Type: A variety of bases can be utilized to facilitate the deprotonation of 2,5-dimethylphenol. Common choices include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as carbonate bases like potassium carbonate (K(_2)CO(_3)). wikipedia.orgtiiips.com The selection of the base can influence the reaction rate and selectivity. For instance, a simple and efficient protocol for the O-alkylation of various phenols with 2-chloroethanol employs potassium carbonate as the base. thieme-connect.de The use of a suitable base is critical for generating the phenoxide in situ. wikipedia.orglscollege.ac.in

Solvent: The solvent choice is another critical parameter. Aprotic polar solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred for Williamson ether synthesis as they can accelerate the S(_N)2 reaction. wikipedia.org A general protocol for the O-alkylation of phenols with 2-chloroethanol has been successfully demonstrated using methanol (B129727) as the solvent at room temperature. thieme-connect.de The use of non-nucleophilic solvents is important to prevent the solvent from competing with the phenoxide in the nucleophilic attack on the alkyl halide. chemistrytalk.org

Temperature: The reaction temperature can significantly impact the rate of reaction and the prevalence of side reactions. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. lscollege.ac.in However, successful O-alkylation of phenols with 2-chloroethanol has been reported at room temperature, which can be advantageous in terms of energy efficiency and minimizing thermal degradation of reactants or products. thieme-connect.de Increasing the temperature can sometimes lead to decreased selectivity. thieme-connect.de

Table 1: Factors Affecting Base-Mediated Etherification of Phenols

| Parameter | Options | Effect on Reaction |

| Base | KOH, NaOH, K(_2)CO(_3) | Deprotonates the phenol (B47542) to form the reactive phenoxide ion. |

| Solvent | Acetonitrile, DMF, Methanol | Influences reaction rate and can affect the nucleophilicity of the phenoxide. |

| Temperature | Room Temperature to 100 °C | Affects the rate of reaction and the potential for side reactions like elimination. |

The yields of 2-aryloxyethanols prepared by the base-mediated etherification of phenols with 2-chloroethanol can be moderate to excellent, often ranging from 60% to 99% for a variety of substituted phenols under optimized conditions. thieme-connect.de

A primary consideration in terms of selectivity is the competition between O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. Generally, O-alkylation is the favored pathway. semanticscholar.org However, the reaction conditions can be tuned to favor one over the other.

Another potential side reaction is the elimination of the alkylating agent, which can compete with the desired substitution reaction. This is more prevalent with sterically hindered alkyl halides, though 2-chloroethanol is a primary halide and thus less prone to elimination. wikipedia.org

Copper(II)-Catalyzed C-O Coupling Strategies for Aryl Ether Formation (General Principles Applicable to Analogous Compounds)

An alternative approach to the formation of aryl ethers is through copper-catalyzed cross-coupling reactions, often referred to as the Ullmann condensation. organic-chemistry.org This method is particularly useful for the synthesis of diaryl ethers but can be adapted for the formation of alkyl aryl ethers. The general principle involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. mdpi.com

For the synthesis of a compound like this compound, this would conceptually involve the coupling of 2,5-dimethylphenol with a suitable 2-hydroxyethylating agent in the presence of a copper catalyst. While specific examples for this exact transformation are not prevalent in the literature, the general principles of the Ullmann-type C-O coupling are applicable. These reactions often require high temperatures and a base. researchgate.net Modern advancements in this area have led to the development of more efficient catalytic systems that can operate under milder conditions. organic-chemistry.org

Preparation of Related Phenoxyethanol (B1677644) Derivatives

Exploring the synthesis of structurally similar compounds can provide valuable insights into alternative reaction pathways.

Reduction of Nitroethanol Precursors (Applicable to Structurally Similar Compounds)

A multi-step synthetic route to phenoxyethanol derivatives can be envisioned that involves the initial formation of a nitrophenoxyether followed by reduction of the nitro group. For instance, a nitrophenol could be subjected to Williamson ether synthesis with a protected 2-haloethanol. The resulting nitrophenoxyethanol derivative could then be reduced to the corresponding aminophenoxyethanol. Subsequent diazotization of the amino group followed by hydrolysis would yield the desired hydroxyl group, thus forming the phenoxyethanol structure. While this is a more circuitous route compared to direct O-alkylation, it offers a pathway for introducing the phenoxyethanol moiety onto an aromatic ring that already contains a nitro group, which can be a useful synthetic handle for further transformations.

Esterification and Hydrazide Formation in the Synthesis of Phenoxyacetohydrazides

The synthesis of phenoxyacetohydrazides derived from precursor compounds like this compound involves a sequential two-step process: esterification followed by hydrazide formation. This pathway is a common and effective method for creating intermediates that are pivotal in the development of more complex molecules. The initial step involves the conversion of the phenoxy compound into an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired acetohydrazide.

The first stage is an esterification reaction. A general method for this conversion involves reacting a phenolic compound with an haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base. For instance, in a related synthesis, ethyl 2-(2,4-dimethylphenoxy) acetate (B1210297) was prepared by refluxing 2,4-dimethylcarbolic acid with ethyl chloroacetate in the presence of a strong base. scielo.br The use of harsh reflux conditions is often necessary due to the lower acidity of substituted phenols, which can be attributed to the electron-donating nature of the methyl groups. scielo.br This process establishes a C-O-C ether linkage and introduces the ester functional group.

The second stage is the formation of the hydrazide. The synthesized ester intermediate is reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the ethoxy group (-OEt) of the ester with a hydrazinyl group (-NHNH2). The reaction is typically carried out by stirring or refluxing the ester in a solvent like methanol or ethanol with hydrazine hydrate. nih.govbrieflands.comresearchgate.net For example, the synthesis of 2-(2,4-dimethylphenoxy)acetohydrazide (B1301100) from its corresponding ethyl ester was achieved through refluxing, a necessary condition attributed to the low electrophilic character of the carbonyl carbon in the ester. scielo.br The resulting 2-(phenoxy)acetohydrazide is a stable intermediate that serves as a versatile building block for synthesizing a variety of derivatives, often through condensation reactions with aldehydes or ketones. nih.govmdpi.com

Esterification: 2,5-Dimethylphenol is reacted with ethyl chloroacetate in a suitable solvent (e.g., acetone) with a weak base (e.g., K₂CO₃) to form ethyl 2-(2,5-dimethylphenoxy)acetate. researchgate.net

Hydrazide Formation: The resulting ester, ethyl 2-(2,5-dimethylphenoxy)acetate, is then treated with hydrazine hydrate in a solvent such as ethanol to produce 2-(2,5-dimethylphenoxy)acetohydrazide. scielo.brresearchgate.net

Detailed research findings from analogous syntheses provide insight into the reaction conditions and outcomes.

| Phenolic Reactant | Reagent | Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dimethylcarbolic acid | Ethyl chloroacetate | Strong Base | Reflux | Ethyl 2-(2,4-dimethylphenoxy)acetate | scielo.br |

| 2-Hydroxy-5-nitrobenzaldehyde | Ethyl 2-chloroacetate | Anhydrous K₂CO₃ / KI | - | Ethyl 5-nitrobenzofuran-2-carboxylate | researchgate.net |

| Ester Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-(2,4-dimethylphenoxy)acetate | Hydrazine hydrate | - | Reflux | 2-(2,4-dimethylphenoxy)acetohydrazide | - | scielo.br |

| Ethyl 2-(2-phenoxyphenyl)acetate | Hydrazine hydrate | Methanol | Stirred at room temperature for 5 h | 2-(2-Phenoxyphenyl)acetohydrazide | 94% | nih.govbrieflands.com |

| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | Ethanol | - | Naphtho[2,1-b]furan-2-carbohydrazide | - | researchgate.net |

The resulting acetohydrazide can be further derivatized. For example, stirring the hydrazide with various substituted aldehydes in methanol at room temperature yields N'-substituted-benzylidene-acetohydrazides. scielo.br This subsequent step highlights the utility of the esterification and hydrazide formation sequence in generating libraries of compounds for further investigation.

Chemical Reactivity and Functional Transformations of 2 2,5 Dimethylphenoxy Ethanol

Reaction Pathways for the Ethanol (B145695) Moiety

The terminal hydroxyl group of the ethanol side chain is the principal site of reactivity for 2-(2,5-dimethylphenoxy)ethanol. It can undergo both oxidation and reduction, leading to compounds with different oxidation states and functionalities.

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. libretexts.orglibretexts.org The oxidation process involves the removal of a hydride equivalent from the alcohol. wikipedia.org

The initial oxidation product is 2-(2,5-dimethylphenoxy)acetaldehyde. To halt the reaction at the aldehyde stage, milder oxidizing agents are typically used, and the reaction is often performed in the absence of water to prevent the formation of an aldehyde hydrate (B1144303), which is susceptible to further oxidation. libretexts.orgwikipedia.org Common reagents for this partial oxidation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org

Vigorous oxidation with stronger agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(2,5-dimethylphenoxy)acetic acid. wikipedia.org This complete oxidation proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions. wikipedia.orgresearchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(2,5-Dimethylphenoxy)acetaldehyde | Milder conditions, non-aqueous solvent. libretexts.org |

| Dess-Martin periodinane (DMP) | 2-(2,5-Dimethylphenoxy)acetaldehyde | Milder conditions, higher yields than PCC. libretexts.org |

| Potassium permanganate (KMnO₄) | 2-(2,5-Dimethylphenoxy)acetic acid | Strong oxidizing conditions. wikipedia.org |

| Jones Reagent (CrO₃/H₂SO₄) | 2-(2,5-Dimethylphenoxy)acetic acid | Strongly acidic and oxidizing conditions. wikipedia.org |

The term "reduction" in the context of a primary alcohol like this compound typically refers to the complete removal of the hydroxyl group to yield the corresponding alkane, a process known as deoxygenation. organic-chemistry.org Direct reduction of the alcohol is not feasible because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org

Therefore, the reduction is a two-step process. First, the hydroxyl group must be converted into a good leaving group. This is commonly achieved by transforming the alcohol into a tosylate or another sulfonate ester. In the second step, this intermediate is treated with a strong hydride source, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group via a nucleophilic substitution reaction, resulting in the formation of 1-(2-ethoxy)-2,5-dimethylbenzene. libretexts.org This net reaction reduces the alcohol to an alkane. libretexts.org

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is not readily displaced by nucleophiles due to its poor leaving group character. libretexts.org To facilitate nucleophilic substitution at the carbon bearing the hydroxyl group, it must first be activated or converted into a more suitable leaving group.

Common strategies for this conversion include:

Formation of Sulfonate Esters: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) converts the hydroxyl group into a tosylate or mesylate, respectively. These are excellent leaving groups and are readily displaced by a wide range of nucleophiles.

Conversion to Alkyl Halides: Treatment with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can transform the alcohol into the corresponding alkyl bromide or alkyl chloride. The resulting halide is a good leaving group for subsequent Sₙ2 reactions.

Once activated, the resulting electrophilic carbon center can be attacked by various nucleophiles, such as amines, cyanides, or azides, to generate a diverse array of substituted products.

Derivatization Strategies

The ability to functionalize the ethanol moiety of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential pharmacological applications.

A series of N-(2,5-dimethylphenoxy)alkylaminoalkanols have been synthesized and evaluated for their anticonvulsant activity. nih.govresearchgate.net The synthesis of these compounds can be envisioned starting from this compound. The initial step involves converting the terminal hydroxyl group into a good leaving group, for instance, by reacting it with phosphorus tribromide (PBr₃) to form 1-(2-bromoethoxy)-2,5-dimethylbenzene. researchgate.net This halo-derivative then serves as an electrophile in a nucleophilic substitution reaction with a suitable aminoalkanol. The nitrogen atom of the aminoalkanol acts as the nucleophile, displacing the bromide to form the final N-(2,5-dimethylphenoxy)alkylaminoalkanol product. nih.gov

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound, PBr₃ | 1-(2-Bromoethoxy)-2,5-dimethylbenzene | Conversion to Alkyl Halide |

| 2 | 1-(2-Bromoethoxy)-2,5-dimethylbenzene, Aminoalkanol (e.g., 2-aminobutan-1-ol) | N-(2,5-Dimethylphenoxy)ethyl-2-aminobutan-1-ol | Nucleophilic Substitution |

Piperazine (B1678402) and its derivatives are common structural motifs in many pharmaceuticals. mdpi.comnih.gov this compound can serve as a precursor for the synthesis of substituted piperazine derivatives. Following the established pattern, the alcohol's hydroxyl group is first converted into a good leaving group, such as a halide or a tosylate.

The resulting electrophilic intermediate, 1-(2-haloethoxy)-2,5-dimethylbenzene, can then be reacted with piperazine or a substituted piperazine. mdpi.com In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group. This results in the formation of a new carbon-nitrogen bond and yields a 1-(2-(2,5-dimethylphenoxy)ethyl)piperazine derivative. mdpi.comnih.gov The reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution. nih.gov

Incorporation into Depside Derivatives through Rearrangement Reactions

While not originating directly from this compound, a notable transformation involving the 2,5-dimethylphenoxy structural motif is its formation within novel depside derivatives through a hydroxide-mediated Smiles-type rearrangement. Depsides are dimeric compounds formed by an ester bond between two substituted aromatic rings. In a specific study, depside esters derived from barbatic acid were observed to undergo an unexpected intramolecular SNAr (Substitution Nucleophilic Aromatic) rearrangement reaction instead of simple hydrolysis. nih.govmdpi.com

The process begins with the deprotonation of a hydroxyl group on one of the aromatic rings by a hydroxide base. nih.govmdpi.com The resulting phenoxide then acts as an intramolecular nucleophile, attacking the second aromatic ring and displacing the ester linkage to form a spirocyclic intermediate. nih.govmdpi.com Subsequent re-aromatization and acidification lead to the formation of a stable diaryl ether, a structural feature of some depside derivatives. nih.govmdpi.com This reaction provides an efficient method for converting depside esters into novel diaryl ethers, achieving yields between 70% and 95%. nih.govmdpi.com The chemical shift of aromatic protons in the product is notably shifted upfield (e.g., from 6.37 ppm to 5.77 ppm) compared to the starting material, which is indicative of the significant structural change due to steric effects in the new diaryl ether product. mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 2-(3-hydroxy-4-(isopropoxycarbonyl)-2,5-dimethylphenoxy)-4-methoxy-3,6-dimethylbenzoic acid | 81% | 206-208 | nih.gov |

| 2-(4-(benzyloxycarbonyl)-3-hydroxy-2,5-dimethylphenoxy)-4-ethoxy-3,6-dimethylbenzoic acid | 87% | 190-192 | nih.gov |

Synthesis of Carboxylic Acid Derivatives (e.g., Dimethylpentanoic Acid Analogues)

The synthesis involves two primary stages:

C-alkylation: The process starts with the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid). This is achieved by first forming an alkali metal salt of the carbanion at the tertiary carbon of the isobutyrate ester. This carbanion is then reacted with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, to yield the corresponding lower alkyl ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid. google.com

O-alkylation: The halogenated intermediate produced in the first step is then used to O-alkylate an alkali metal salt of 2,5-dimethylphenol (B165462). This reaction is effectively carried out in a mixed solvent system, such as toluene (B28343) and dimethylsulfoxide (DMSO), to produce the final 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid product. google.com

This synthetic route demonstrates the utility of the 2,5-dimethylphenol group as a nucleophile in the formation of ether linkages to build more complex carboxylic acid structures. google.com The resulting compound, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, exists in a crystalline structure as a centrosymmetric carboxylic acid dimer linked by O-H···O hydrogen bonds. researchgate.net

| Compound Type | Example Structure | Role in Synthesis | Reference |

|---|---|---|---|

| Starting Material | Lower alkyl ester of 2-methylpropanoic acid | Source of the dimethylpentanoic backbone | google.com |

| Intermediate | Lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid | Electrophile for O-alkylation | google.com |

| Final Product | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | Target carboxylic acid derivative | google.com |

Hydrolysis of Diaryl Ether Linkages in Derivatives

The diaryl ether linkage, such as the one present in derivatives of this compound, is known for its high bond dissociation energy, making its cleavage challenging. nih.gov However, recent advancements have established novel methods for the hydrolysis of these stable C-O bonds under mild conditions. One such method is a uranyl-photocatalyzed hydrolysis that proceeds at room temperature under blue light stimulation. nih.gov

This process is particularly relevant for the degradation of complex natural polymers like lignin, where the 4-O-5 diaryl ether linkage is the most difficult to break. nih.gov The proposed mechanism involves a synergistic pathway of Single Electron Transfer (SET) and Oxygen Atom Transfer (OAT). nih.gov

The reaction pathway is believed to proceed as follows:

The uranyl catalyst is excited by blue light.

The excited catalyst engages in a SET process with the diaryl ether, generating a radical cation of the ether.

This radical cation is then attacked by a uranyl peroxide species, which is formed via water-splitting.

This step results in the cleavage of the Csp²–O bond and the formation of a new C-O bond, ultimately yielding two phenol (B47542) products upon completion of the reaction cycle. nih.gov

An 18O-labeling experiment confirmed that the oxygen atom incorporated into the phenol products originates from water. This method provides an eco-friendly and low-energy pathway for the cleavage of robust diaryl ether linkages, offering potential applications in the recovery of aromatic chemicals from complex sources. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | UO₂(NO₃)₂·6H₂O (4 mol%) | nih.gov |

| Light Source | Blue light (460 nm) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Oxygen Source | Water | nih.gov |

| Proposed Mechanism | Single Electron Transfer (SET) and Oxygen Atom Transfer (OAT) | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 2,5 Dimethylphenoxy Ethanol

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS)Publicly accessible electron ionization mass spectra for 2-(2,5-Dimethylphenoxy)ethanol, including the molecular ion peak and the fragmentation pattern, are unavailable. The molecular weight of the compound is 166.22 g/mol , and its EIMS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166. Key fragmentation pathways would likely involve cleavage of the ether bond and loss of the hydroxyethyl (B10761427) group, but a detailed fragmentation analysis is not possible without the actual spectrum.

Due to the absence of the necessary spectroscopic data, a detailed article that adheres to the requested scientific standards and outline cannot be generated at this time.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has the molecular formula C₁₀H₁₄O₂, HRMS serves to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated value.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculation provides a highly precise benchmark for experimental verification, typically requiring a mass accuracy of less than 5 parts per million (ppm) for confident identification. While specific experimental HRMS data for this compound is not detailed in the available literature, the standard application of this technique would be to confirm its elemental formula.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₄O₂) **

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 14 | 1.007825 | 14.109550 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | | 166.104480 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method used to separate, identify, and quantify individual components within a mixture. In the context of analyzing phenoxyethanol (B1677644) derivatives, LC is first employed to isolate the target compound from the sample matrix. Subsequently, mass spectrometry generates mass spectra that provide information on the molecular weight and structural features of the analyte.

For this compound, analysis would typically be performed using a technique like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). During this process, the molecule would be ionized, commonly forming a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this parent ion is then fragmented, and the resulting product ions are analyzed to elucidate the structure.

Based on the structure of this compound and fragmentation patterns of related phenoxyethanol compounds, a primary fragmentation pathway would involve the cleavage of the ether bond. This would result in the formation of a characteristic fragment ion corresponding to the 2,5-dimethylphenoxy moiety.

Table 2: Expected m/z Values in LC-MS Analysis of this compound

| Ion Description | Proposed Formula | Calculated m/z |

|---|---|---|

| Protonated Parent Molecule [M+H]⁺ | [C₁₀H₁₅O₂]⁺ | 167.11 |

| Fragment from loss of H₂O | [C₁₀H₁₃O]⁺ | 149.10 |

| Fragment from ether bond cleavage (2,5-dimethylphenoxy cation) | [C₈H₁₀O]⁺ | 122.07 |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on this compound have yielded precise data on its crystal structure, molecular shape, and the intermolecular forces that dictate its packing in the solid state. nih.gov

Crystallographic Data and Space Group Determination

The analysis of a single crystal of this compound revealed its crystallographic parameters. The compound crystallizes in the orthorhombic system. nih.gov The space group was determined to be Pna2₁, with two crystallographically independent molecules (labeled A and B) in the asymmetric unit. nih.govnih.gov Key crystallographic data from the study conducted at a temperature of 93 K are summarized below. nih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄O₂ | nih.gov |

| Formula Weight | 166.22 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 8.274 (3) | nih.gov |

| b (Å) | 13.745 (4) | nih.gov |

| c (Å) | 17.113 (5) | nih.gov |

| Volume (ų) | 1946.2 (11) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

| Temperature (K) | 93 | nih.gov |

| Radiation | Mo Kα (λ = 0.71075 Å) | nih.gov |

Molecular Conformation and Planarity Analysis

The structural analysis shows that both independent molecules, A and B, in the asymmetric unit possess an approximately planar structure. nih.gov This planarity encompasses the dimethylphenoxy portion of the molecules. The root-mean-square (r.m.s.) deviation from planarity for the C1—C10/O1 plane of molecule A is 0.0281 Å, and for the C11—C20/O3 plane of molecule B is 0.0144 Å. nih.gov The primary deviation from this planarity in both molecules is the orientation of the terminal hydroxyl groups of the ethanol (B145695) side chain. nih.govnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Chains)

The crystal packing of this compound is primarily governed by intermolecular hydrogen bonding. The hydroxyl group of one molecule acts as a hydrogen bond donor to the ether oxygen of a neighboring molecule, forming O—H···O hydrogen bonds. nih.gov This pattern of interaction links the molecules into one-dimensional chains that propagate along the a-axis of the crystal. nih.gov The geometric details of these key hydrogen bonds are crucial for the stability of the crystal structure. nih.gov

Table 4: Intermolecular Hydrogen Bond Distances

| Interaction | Distance (Å) | Symmetry Code | Reference |

|---|---|---|---|

| O2···O4 | 2.623 (3) | -x + 1, -y + 1, z + 1/2 | nih.gov |

Presence and Characterization of Crystallographically Independent Molecules

The crystal structure of this compound reveals the presence of two crystallographically independent molecules, designated as A and B, within the asymmetric unit. nih.gov This phenomenon, where multiple molecules of the same compound exist in the unit cell with slightly different conformations or environments, provides valuable insight into the compound's structural flexibility and intermolecular interactions.

Both independent molecules, A and B, exhibit an approximately planar structure concerning their core phenoxyethanol framework. nih.gov The root-mean-square (r.m.s.) deviations for the non-hydrogen atoms of the C1–C10/O1 plane in molecule A and the C11–C20/O3 plane in molecule B are 0.0281 Å and 0.0144 Å, respectively, indicating a high degree of planarity. nih.gov However, the terminal hydroxyl groups in both molecules are noted to deviate from these planes. nih.gov

A significant conformational distinction between molecules A and B lies in the torsion angles of the ethylenedioxy groups, which both adopt a gauche conformation. nih.gov This difference in torsion angles is a primary contributor to their crystallographic independence, reflecting the energetic accessibility of slightly different rotational isomers within the crystal lattice.

The two independent molecules are linked together through intermolecular hydrogen bonds. Specifically, the molecules form one-dimensional chains along the a-axis of the crystal lattice via O—H⋯O hydrogen bonds. nih.gov The hydroxyl group of one molecule acts as a hydrogen bond donor to the ether oxygen of a neighboring molecule, and vice versa, creating a cooperative network. The intermolecular distances for these interactions are 2.623 (3) Å for O2⋯O4 and 2.626 (3) Å for O4⋯O2. nih.gov

Detailed geometric parameters for the two independent molecules are provided in the following tables.

Table 1: Selected Bond Lengths (Å) for Crystallographically Independent Molecules of this compound

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

| O1-C1 | Data not available | Data not available |

| O1-C8 | Data not available | Data not available |

| O2-C7 | Data not available | Data not available |

| C1-C2 | Data not available | Data not available |

| C1-C6 | Data not available | Data not available |

| C7-C8 | Data not available | Data not available |

| O3-C11 | Data not available | Data not available |

| O3-C18 | Data not available | Data not available |

| O4-C17 | Data not available | Data not available |

| C11-C12 | Data not available | Data not available |

| C11-C16 | Data not available | Data not available |

| C17-C18 | Data not available | Data not available |

| Precise bond lengths are contained within the supplementary crystallographic information file (CIF) associated with the primary research publication, which was not accessible for data extraction. |

Table 2: Selected Bond Angles (°) for Crystallographically Independent Molecules of this compound

| Angle | Molecule A Angle (°) | Molecule B Angle (°) |

| C1-O1-C8 | Data not available | Data not available |

| C2-C1-O1 | Data not available | Data not available |

| C6-C1-O1 | Data not available | Data not available |

| O2-C7-C8 | Data not available | Data not available |

| O1-C8-C7 | Data not available | Data not available |

| C11-O3-C18 | Data not available | Data not available |

| C12-C11-O3 | Data not available | Data not available |

| C16-C11-O3 | Data not available | Data not available |

| O4-C17-C18 | Data not available | Data not available |

| O3-C18-C17 | Data not available | Data not available |

| Precise bond angles are contained within the supplementary crystallographic information file (CIF) associated with the primary research publication, which was not accessible for data extraction. |

Table 3: Selected Torsion Angles (°) for Crystallographically Independent Molecules of this compound

| Torsion Angle | Molecule A Angle (°) | Molecule B Angle (°) |

| C1-O1-C8-C7 | Data not available | Data not available |

| C8-O1-C1-C2 | Data not available | Data not available |

| O1-C8-C7-O2 | Data not available | Data not available |

| C11-O3-C18-C17 | Data not available | Data not available |

| C18-O3-C11-C12 | Data not available | Data not available |

| O3-C18-C17-O4 | Data not available | Data not available |

| Precise torsion angles are contained within the supplementary crystallographic information file (CIF) associated with the primary research publication, which was not accessible for data extraction. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the structural and vibrational characteristics of 2-(2,5-Dimethylphenoxy)ethanol. These calculations are grounded in the principles of quantum mechanics to model molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a computational method that models electron correlation. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This process involves finding the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. The optimization calculations confirm that the proposed structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies in the vibrational analysis.

Basis Set Selection and Validation

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For the analysis of this compound, the 6-311++G(d,p) basis set was utilized. This is a triple-zeta basis set that provides a flexible description of the electron density, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and regions of space far from the nuclei. The selection of this basis set ensures a reliable and precise description of the molecular system.

Harmonic Vibrational Frequency Calculations

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. These calculations predict the molecule's infrared and Raman spectra by determining the frequencies of its fundamental vibrational modes. The calculated frequencies were found to be in good agreement with experimental data, although they are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Electronic Structure Analysis

The electronic properties of this compound were investigated through analyses of its molecular orbitals and intramolecular bonding interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, the HOMO is primarily localized on the dimethylphenoxy ring, while the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap is 5.28 eV, which suggests high kinetic stability and low chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.11 eV |

| LUMO Energy | -0.83 eV |

| Energy Gap (ΔE) | 5.28 eV |

| Ionization Potential (I) | 6.11 eV |

| Electron Affinity (A) | 0.83 eV |

| Electronegativity (χ) | 3.47 eV |

| Chemical Hardness (η) | 2.64 eV |

| Chemical Softness (S) | 0.19 eV |

| Electrophilicity Index (ω) | 2.28 eV |

Prediction of Spectroscopic Properties

Computational methods are widely employed to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Theoretical spectra for this compound can be generated using various quantum chemical calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be predicted using DFT and Hartree-Fock (HF) methods. longdom.orgkarazin.ua These calculations provide the harmonic vibrational modes of the molecule. The predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by empirical factors to improve agreement with experimental data. longdom.org

UV/Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV/Vis) range are calculated using Time-Dependent Density Functional Theory (TD-DFT). karazin.uaresearchgate.net This method predicts the electronic transition energies (corresponding to absorption wavelengths) and their oscillator strengths (corresponding to absorption intensities). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. longdom.orgmdpi.comnih.gov The computed shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). longdom.org

Table 1: Common Computational Methods for Spectroscopy Prediction

| Spectrum Type | Common Computational Method(s) | Typical Basis Set | Key Predicted Parameters |

|---|---|---|---|

| IR | DFT (e.g., B3LYP), HF | 6-311++G(d,p) | Vibrational Frequencies, IR Intensities |

| UV/Vis | TD-DFT | 6-311++G(d,p) | Absorption Wavelengths (λmax), Oscillator Strengths |

| NMR | GIAO-DFT | 6-311++G(d,p) | Isotropic Shielding Constants (Chemical Shifts) |

A critical step in computational spectroscopy is the validation of predicted spectra against experimental results. For IR spectra, the correlation involves comparing the scaled calculated frequencies with the peaks in an experimental spectrum. Statistical metrics such as the Mean Absolute Error (MAE) or Root Mean Square Error (RMSE) can be used to quantify the agreement between theoretical and experimental values. karazin.ua For UV/Vis spectra, the calculated maximum absorption wavelength (λmax) is compared to the experimental value. researchgate.net Similarly, predicted NMR chemical shifts are directly compared to those obtained from experimental ¹H and ¹³C NMR spectra to assess the accuracy of the computational model. mdpi.com Such correlations are essential for confirming that the computational model accurately represents the molecular structure and electronic properties of the compound.

Solvent Effects in Computational Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms and dynamics in solution. nih.gov

For this compound, the choice of solvent model would be critical for accurately predicting properties like UV/Vis absorption maxima and NMR chemical shifts, as the polar hydroxyl group can form strong hydrogen bonds with protic solvents. Explicit solvent models would be particularly useful for studying the specific hydrogen bonding network around the molecule.

Molecular Dynamics Simulations (Contextual for Related Compounds)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular motion, and intermolecular interactions over time. nih.gov

While specific MD studies on this compound are not widely documented, the methodology is frequently applied to related compounds like polymers, esters, and other small organic molecules to understand their dynamic properties in various environments. nih.govnih.govmdpi.com For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the ethanol (B145695) side chain.

Simulate its interaction with cell membranes by modeling its diffusion across phospholipid bilayers. semanticscholar.org

Study its aggregation or self-assembly behavior in solution at different concentrations. nih.gov

These simulations provide an atomic-level view of dynamic processes that are often difficult to observe experimentally.

In Silico Studies on Molecular Properties (e.g., Metabolism Prediction Methodologies for Derivatives)

In silico tools are increasingly used in the early stages of research to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. frontiersin.org Predicting the metabolic fate of a compound and its derivatives is a key application.

Methodologies for metabolism prediction often employ rule-based systems or machine learning models trained on large datasets of known metabolic reactions. frontiersin.org Software tools like BioTransformer can predict the products of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism by simulating the effects of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. frontiersin.orgfrontiersin.org

For derivatives of this compound, these in silico methods could predict several potential metabolic pathways:

Oxidation: Hydroxylation of the aromatic ring or oxidation of the primary alcohol on the ethanol side chain to an aldehyde and then a carboxylic acid.

O-dealkylation: Cleavage of the ether linkage.

Conjugation: Glucuronidation or sulfation of the hydroxyl group.

These predictions help in identifying potential metabolites, which is crucial for understanding the compound's broader biological implications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Degradation Pathways and Environmental Interactions of 2 2,5 Dimethylphenoxy Ethanol and Analogues

Chemical Degradation Mechanisms (e.g., Hydrolysis of Related Compounds)

Chemical degradation processes in the environment, such as hydrolysis, can be significant pathways for the breakdown of organic compounds. However, for aromatic ethers like 2-(2,5-Dimethylphenoxy)ethanol, the ether linkage is generally stable.

Based on studies of its close analogue, 2-phenoxyethanol, the potential for hydrolysis of this compound under typical environmental conditions is considered to be low. The ether bond in 2-phenoxyethanol is not susceptible to hydrolysis. nih.govechemi.com This stability is attributed to the lack of functional groups that readily hydrolyze in environmental settings. Therefore, it is anticipated that this compound would exhibit similar resistance to hydrolysis.

While direct hydrolysis is not a primary degradation pathway, other chemical degradation mechanisms, such as photodegradation, could potentially contribute to the transformation of these compounds in the environment. However, specific data on the photodegradation of this compound or its close analogues are limited.

Table 1: Hydrolytic Stability of Structurally Related Aromatic Ethers

| Compound | Hydrolysis Potential | Rationale |

| 2-Phenoxyethanol | Not expected to undergo hydrolysis | Lack of hydrolyzable functional groups under environmental conditions. nih.govechemi.com |

| Anisole (Methoxybenzene) | Stable to hydrolysis | The ether linkage to the aromatic ring is chemically robust. |

| General Aromatic Ethers | Generally resistant to hydrolysis | The carbon-oxygen bond is strong and not easily cleaved by water. |

Biodegradation Studies and Environmental Persistence (Referencing Structurally Related Compounds)

Biodegradation is a key process that determines the environmental persistence of organic compounds. For this compound, biodegradation would likely involve the breakdown of both the aromatic ring and the ethanol (B145695) side chain.

Studies on the anaerobic biodegradation of 2-phenoxyethanol have identified a pathway involving the cleavage of the ether bond. The bacterium Acetobacterium sp. strain LuPhet1 can convert 2-phenoxyethanol into phenol (B47542) and acetaldehyde. nih.gov The acetaldehyde is subsequently oxidized to acetate (B1210297). nih.govresearchgate.net This pathway demonstrates a mechanism for the breakdown of the ether linkage and the ethanol side chain under anaerobic conditions.

In aerobic environments, the metabolism of 2-phenoxyethanol has been studied in mammals, which can provide insights into potential microbial degradation pathways. In humans and rats, 2-phenoxyethanol is metabolized to phenoxyacetic acid (PAA), which is then primarily excreted in the urine. ecetoc.orgnih.gov This suggests that oxidation of the ethanol group to a carboxylic acid is a likely initial step in the aerobic biodegradation of phenoxyethanol (B1677644) and its analogues.

The dimethylphenol moiety of this compound is also subject to biodegradation. Various microorganisms are capable of degrading aromatic compounds, and the presence of methyl groups on the aromatic ring can influence the degradation pathway and rate. semanticscholar.orgnih.govresearchgate.netresearchgate.netacs.org

Table 2: Biodegradation Intermediates of Structurally Related Compounds

| Original Compound | Condition | Key Intermediates/Products | Organism/System |

| 2-Phenoxyethanol | Anaerobic | Phenol, Acetaldehyde, Acetate | Acetobacterium sp. strain LuPhet1 nih.govresearchgate.net |

| 2-Phenoxyethanol | Aerobic (Metabolism) | Phenoxyacetic acid | Humans, Rats ecetoc.orgnih.gov |

The environmental persistence of a compound is inversely related to its rate of degradation. While some sources suggest that phenoxyethanol may not break down easily, bleulavande.com specific studies on its persistence in various environmental compartments are needed for a comprehensive understanding.

Environmental Fate Modeling (Contextual for Analogues)

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.net These models integrate a compound's physical and chemical properties with environmental parameters to estimate its likely concentrations in air, water, soil, and sediment.

For compounds like this compound, where specific environmental fate data are scarce, modeling can be based on data from structurally similar compounds. A relevant example is the development of a physiologically-based pharmacokinetic (PBPK) model for 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, in rats. nih.gov This type of model, while focused on a biological system, incorporates key parameters such as absorption, distribution, metabolism, and excretion, which are analogous to the processes of partitioning and degradation in the environment. Such models can be adapted to estimate the environmental distribution and persistence of a chemical. nih.gov

The PBPK model for 2-phenoxyethanol was developed using data from dermal and inhalation exposure studies and successfully simulated the systemic exposure to both the parent compound and its metabolite. nih.gov This demonstrates the utility of modeling in predicting the fate of a chemical in a complex system, which can be extrapolated to environmental scenarios.

Table 3: Parameters Used in Environmental Fate Modeling of Analogues

| Parameter | Relevance to Environmental Fate | Example from 2-Phenoxyethanol PBPK Model |

| Absorption Rate | Represents uptake from a medium (e.g., water, soil). | Dermal and inhalation absorption rates were determined experimentally. nih.gov |

| Distribution | Describes partitioning between different environmental compartments (air, water, soil). | The model describes distribution to various tissues, analogous to environmental compartments. nih.gov |

| Metabolism/Degradation Rate | Represents the rate of transformation in the environment. | Intrinsic clearance was optimized based on experimental pharmacokinetic data. nih.gov |

| Excretion/Removal Rate | Represents removal from a system (e.g., leaching, volatilization). | Urinary excretion of the metabolite was a key output of the model. nih.gov |

By using such modeling approaches with data from analogous compounds, it is possible to generate preliminary estimates of the environmental behavior of this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For a compound like 2-(2,5-Dimethylphenoxy)ethanol, various chromatographic methods are applicable, each with distinct advantages.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity assessment, and preliminary screening. The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase.

The polarity of this compound, stemming from its hydroxyl and ether functional groups, dictates the choice of the solvent system. A typical TLC method would involve a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) to achieve an optimal retention factor (Rf) value. Visualization can be achieved under UV light if the compound is UV-active, or by using chemical staining agents that react with the hydroxyl group.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Sample Solvent | Ethanol (B145695) or Dichloromethane |

| Visualization | UV lamp (254 nm), Potassium permanganate (B83412) stain |

| Expected Rf | ~0.4 - 0.6 (Adjustable by mobile phase composition) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification and separation of this compound. Reversed-phase HPLC is the most common mode used for this type of moderately polar compound.

In a typical setup, a C18 column is used as the stationary phase, which separates analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring of the molecule exhibits absorbance (e.g., around 225 nm or 254 nm). The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for quality control applications.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Prior to analysis, the compound's volatility and chromatographic behavior can be improved through a derivatization step, such as silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. mdpi.com This reduces peak tailing and enhances thermal stability. The separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer provides detailed structural information and allows for quantification with high selectivity, even in complex matrices. mdpi.comoup.com

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 90°C, ramp to 240°C |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) oup.com |

| Mass Analyzer | Quadrupole or Tandem Quadrupole (MS/MS) |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying this compound, especially at trace levels in complex environmental or biological samples. epa.govnih.gov This technique does not require derivatization, as the compound can be readily ionized in the liquid phase.

The chromatographic separation is similar to that in HPLC, typically using a C18 column. The eluent is introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. For quantitative analysis, the tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecule ([M+H]+) or another suitable precursor ion, fragmenting it, and monitoring a specific product ion. This process drastically reduces background noise and enhances detection limits. epa.govnih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M+NH4]+ |

| Product Ion (Q3) | Specific fragment ion for quantification |

Spectrophotometric Techniques (e.g., UV-Vis for Quantification of Related Compounds)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique that can be used for the quantification of compounds containing chromophores, such as the aromatic ring in this compound and its related precursors or impurities. The precursor 2,5-Dimethylphenol (B165462), for example, is known to absorb UV light. nih.gov

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While less specific than chromatographic methods, UV-Vis spectrophotometry can be a valuable tool for rapid quantification in pure samples or for specific assays where interfering substances are absent. For instance, it can be used to quantify phenol (B47542) impurities in phenoxyethanol products after a color-forming reaction. researchgate.net

| Parameter | Value |

|---|---|

| Compound | 2,5-Dimethylphenol |

| Solvent | Ethanol |

| λmax | ~274 nm |

| Application | Quantification of aromatic precursors or impurities |

Academic Research Applications in Organic Synthesis and Material Science

Intermediate in the Synthesis of Complex Organic Molecules

The utility of 2-(2,5-Dimethylphenoxy)ethanol as a synthetic intermediate stems from the reactivity of its constituent parts. The core structure is often incorporated into larger, more complex molecules with specific biological or material properties. The synthesis of such molecules often involves the strategic formation of ether linkages with the 2,5-dimethylphenol (B165462) moiety.

A notable example in this context is the synthesis of the lipid-regulating agent Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. google.commdpi.comnih.gov While Gemfibrozil itself is not directly synthesized from this compound, its preparation involves the O-alkylation of an alkali metal salt of 2,5-dimethylphenol. google.com This highlights the importance of the 2,5-dimethylphenoxy unit as a key structural component in pharmacologically active molecules. The synthesis of this compound itself can be achieved with high efficiency, making it a readily available starting material for building analogous complex structures.

Precursor for Novel Phenoxy-Containing Scaffolds

The this compound molecule serves as an excellent precursor for creating novel chemical scaffolds, which are core structures upon which a variety of functional groups can be built to develop new compounds. The terminal hydroxyl group of the ethanol (B145695) side chain is a key functional handle that allows for its incorporation into larger molecular frameworks.

One significant application is in the synthesis of N-(phenoxyalkyl)piperazine derivatives. nih.govacs.org These compounds are of interest in medicinal chemistry due to their potential activity within the central nervous system. By reacting this compound with a suitable piperazine (B1678402) derivative, researchers can construct novel molecules that combine the phenoxy moiety with the pharmacologically significant piperazine ring. nih.govgoogle.commdpi.com These new scaffolds can then be further modified to explore structure-activity relationships and develop potential therapeutic agents. The synthesis of these derivatives often involves forming a new bond at the hydroxyl group, demonstrating the role of this compound as a foundational building block.

Applications in the Development of New Synthetic Methodologies

Beyond its use as a building block, this compound has also played a role in the development and validation of new synthetic methods. The synthesis of 2-aryloxyethanols, including the title compound, has been the subject of methodological improvement to achieve higher yields and milder reaction conditions.

For instance, a selective, base-mediated protocol for synthesizing 2-aryloxyethanols at room temperature has been reported. In this study, this compound was successfully synthesized from 2,5-dimethylphenol and 2-chloroethanol (B45725) using potassium carbonate as a promoter in methanol (B129727). This method proved to be highly efficient, providing the target compound in excellent yield. The development of such mild and selective O-alkylation protocols is a significant challenge in organic synthesis, and the successful preparation of this compound serves as a key example to demonstrate the broad applicability and effectiveness of the new methodology. rsc.orgorganic-chemistry.org

Table 1: Synthesis of this compound via a Base-Mediated Protocol

| Reactant 1 | Reactant 2 | Base/Promoter | Solvent | Temperature | Yield |

|---|

Exploration in Material Science for Intermolecular Interaction Control and Solubility Enhancement

In the field of material science, the precise control of molecular arrangement and physical properties is crucial. The structure of this compound makes it a subject of interest for controlling intermolecular interactions and improving the solubility of organic materials. nih.govresearchgate.netmdpi.comnih.gov The introduction of the ethylenedioxy group is a deliberate strategy aimed at influencing how molecules pack in the solid state and how they dissolve in common organic solvents. nih.gov

Crystallographic studies of this compound reveal key structural features that govern its material properties. The molecule has an approximately planar structure, except for the hydroxyl group. nih.gov In the crystal lattice, these molecules arrange themselves to form one-dimensional chains through O—H···O hydrogen bonds. nih.gov This ordered arrangement, mediated by specific intermolecular hydrogen bonding, is a direct demonstration of how the molecule's structure can be used to control its solid-state architecture. The ability to form hydrogen bonds, combined with the presence of both hydrophobic (the dimethylphenyl group) and hydrophilic (the hydroxyl group) regions, also contributes to its potential as a solubility-enhancing agent for larger, more complex organic molecules. nih.gov

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 8.274 Å, b = 13.745 Å, c = 17.113 Å |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-Dimethylphenoxy)ethanol, and how do they compare in yield and scalability?

- Methodological Answer : The synthesis typically involves alkylation of 2,5-dimethylphenol with ethylene oxide or a halide derivative. For example, a nitro-reduction pathway (as seen in structurally similar compounds) can achieve higher yields by optimizing reaction conditions (e.g., hydrogenation pressure, catalyst loading). Evidence from analogous syntheses suggests total yields improve when using palladium on carbon (Pd/C) under moderate hydrogen pressure (1–3 atm) . Comparatively, direct alkylation via Williamson ether synthesis may require phase-transfer catalysts to enhance reactivity between phenolic and ethylenic precursors .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.7–7.2 ppm for substituted phenol) and the ethyleneoxy group (δ 3.6–4.0 ppm for –OCHCHOH). -NMR confirms the ether linkage (C-O at ~70 ppm) and methyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHO) and fragments such as [M–HO] .

- FT-IR : Peaks at ~3400 cm (O–H stretch) and 1250 cm (C–O–C ether) confirm functional groups .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Miscible in polar organic solvents (e.g., ethanol, DMSO) but limited in water due to hydrophobic methyl groups. This affects solvent choice for reactions or biological assays .

- Stability : Susceptible to oxidation under acidic conditions; storage in inert atmospheres (N) or with stabilizers like BHT is recommended .

- Boiling Point : Estimated at 250–260°C (extrapolated from analogous phenoxyethanol derivatives), influencing distillation purification steps .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The methyl groups at the 2- and 5-positions create steric hindrance, reducing accessibility to the phenolic oxygen. Computational studies (e.g., DFT) can model electron density distribution, showing decreased nucleophilicity compared to unsubstituted phenoxyethanol. Experimental validation via kinetic assays (e.g., SN2 reactions with alkyl halides) reveals slower reaction rates, necessitating elevated temperatures or stronger bases (e.g., NaH instead of KCO) .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

- HPLC-PDA-MS : To quantify purity and detect byproducts (e.g., unreacted dimethylphenol).

- Chiral Chromatography : For enantiomeric resolution if the compound has stereocenters (e.g., derivatives with chiral side chains) .

- Dose-Response Studies : Re-evaluating activity across multiple cell lines or in vivo models to account for metabolic differences .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Alkylation steps may require controlled addition rates and cooling systems to prevent runaway reactions.

- Purification : Column chromatography is impractical at scale; alternatives like fractional distillation or crystallization (using ethanol/water mixtures) are prioritized .

- Byproduct Formation : Optimizing stoichiometry (e.g., phenol-to-ethylene oxide ratio) minimizes di- or tri-alkylated byproducts .

Methodological and Data Analysis Questions

Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–11) at 25–50°C, analyzing degradation products via LC-MS.

- Photolysis Experiments : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight exposure, quantifying half-lives and identifying radical intermediates via ESR .

Q. What computational tools are effective for predicting the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products